molecular formula C15H17FO3 B1323892 trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-91-6

trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323892
CAS No.: 735274-91-6
M. Wt: 264.29 g/mol
InChI Key: MURAMTHKCXDASC-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C({15})H({17})FO(_{3}) It features a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenyl-2-oxoethyl group

Scientific Research Applications

Chemistry

In chemistry, trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, where its stability and reactivity are advantageous.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-fluorobenzaldehyde.

    Formation of Intermediate: A Knoevenagel condensation reaction between cyclohexanone and 4-fluorobenzaldehyde forms an intermediate, 2-(4-fluorophenyl)-2-oxoethylidene cyclohexane.

    Hydrogenation: The intermediate undergoes hydrogenation to form trans-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br(_2)) or nitric acid (HNO(_3)).

Major Products

    Oxidation: Products may include cyclohexanone derivatives or cyclohexanol derivatives.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Mechanism of Action

The mechanism by which trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

Compared to similar compounds, trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

(1R,2S)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURAMTHKCXDASC-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.